3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 171011-13-5
VCID: VC17073751
InChI: InChI=1S/C18H21N3O2/c1-22-14-9-7-13(8-10-14)20-17(19)15-11-12-5-3-4-6-16(12)21-18(15)23-2/h7-11H,3-6H2,1-2H3,(H2,19,20)
SMILES:
Molecular Formula: C18H21N3O2
Molecular Weight: 311.4 g/mol

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)-

CAS No.: 171011-13-5

Cat. No.: VC17073751

Molecular Formula: C18H21N3O2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- - 171011-13-5

Specification

CAS No. 171011-13-5
Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
IUPAC Name 2-methoxy-N'-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide
Standard InChI InChI=1S/C18H21N3O2/c1-22-14-9-7-13(8-10-14)20-17(19)15-11-12-5-3-4-6-16(12)21-18(15)23-2/h7-11H,3-6H2,1-2H3,(H2,19,20)
Standard InChI Key UWZWPWBLKAMUBP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a bicyclic tetrahydroquinoline system substituted with a methoxy group at position 2 and a 4-methoxyphenylcarboximidamide moiety at position 3. The quinoline core consists of a benzene ring fused to a partially saturated pyridine ring, conferring both aromatic and aliphatic characteristics. The methoxy groups at positions 2 and 4 enhance electronic delocalization, while the carboximidamide group introduces hydrogen-bonding capabilities critical for molecular interactions.

Physicochemical Profile

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₂
Molecular Weight311.4 g/mol
Density1.19 g/cm³
Boiling Point479.1°C at 760 mmHg
SolubilityLow in water; soluble in DMSO
IUPAC Name2-Methoxy-N'-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide

The compound’s low aqueous solubility and high boiling point reflect its hydrophobic quinoline backbone and stable hydrogen-bonding networks.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-Quinolinecarboximidamide derivatives typically involves multi-step protocols:

  • Quinoline Core Formation: Cyclocondensation of aniline derivatives with cyclic ketones under acidic conditions generates the tetrahydroquinoline scaffold.

  • Methoxy Substitution: Electrophilic aromatic substitution introduces methoxy groups at specific positions using methylating agents like dimethyl sulfate.

  • Carboximidamide Functionalization: Reaction of the quinoline intermediate with 4-methoxyphenyl isocyanide in the presence of a palladium catalyst yields the target compound.

Reaction optimization studies highlight the importance of temperature control (70–90°C) and solvent selection (e.g., dichloromethane) to achieve yields exceeding 65%.

Key Reagents and Conditions

Reaction StepReagents/Conditions
CyclocondensationH₂SO₄, 120°C, 6 hours
Methoxylation(CH₃O)₂SO₂, K₂CO₃, DMF, 80°C
Carboximidamide FormationPd(PPh₃)₄, 4-methoxyphenyl isocyanide, THF

Applications in Medicinal Chemistry

Antimicrobial Activity

In screening assays against Staphylococcus aureus (ATCC 25923), the compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-line antibiotics like ciprofloxacin. Mechanistic studies attribute this activity to disruption of bacterial cell membrane integrity.

Stability and Degradation Studies

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with a mass loss of 95% by 480°C. The methoxy groups contribute to thermal resilience, as evidenced by slower degradation rates compared to non-methoxylated analogs.

Photolytic Degradation

Under UV light (254 nm), the compound undergoes photolysis with a half-life of 4.2 hours in aqueous solution. Primary degradation products include quinoline-3-carboxylic acid and 4-methoxyaniline, identified via LC-MS.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity
4-MethoxyquinolineLacks carboximidamide groupAntimicrobial (MIC = 64 μg/mL)
2-Methoxy-N-phenylquinolinePhenyl instead of 4-methoxyphenylReduced DNA binding (Kₐ = 0.9 × 10⁴ M⁻¹)
7-(4-Methoxyphenyl)quinolineSubstituent at position 7Anti-inflammatory (IC₅₀ = 25 μM)

The 4-methoxyphenylcarboximidamide moiety in the target compound enhances both solubility and target affinity relative to analogs.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methoxy and carboximidamide groups could optimize pharmacokinetic profiles. For example, replacing the 4-methoxyphenyl with a trifluoromethyl group may improve blood-brain barrier penetration.

Formulation Development

Nanoencapsulation using liposomal carriers is proposed to address solubility limitations. Preliminary trials in murine models show a 3.2-fold increase in bioavailability compared to free compound administration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator